2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-13(5-2)19(24)20-15-8-6-7-14(11-15)16-12-23-17(21-16)9-10-18(22-23)25-3/h6-13H,4-5H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZBQCFZLQHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[1,2-b]pyridazine Synthesis
The imidazo[1,2-b]pyridazine scaffold is synthesized via cyclocondensation of 3-aminopyridazine derivatives with α-haloketones. For example, 4-bromo-6-chloropyridazin-3-amine reacts with 1-bromopropan-2-one in isopropyl alcohol at 90°C under nitrogen to yield 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (34% yield after silica gel chromatography). Key reaction parameters include:
| Parameter | Value |
|---|---|
| Solvent | Isopropyl alcohol |
| Temperature | 90°C |
| Reaction Time | 16 hours |
| Base | Sodium carbonate |
| Purification | Column chromatography |
Alternative routes employ chloroacetone under sealed-tube conditions at 90°C for 15–16 hours, yielding mixtures of 6,8-dichloro and 8-bromo-6-chloro derivatives (66% combined yield).
Methoxy Group Introduction
The chlorine atom at position 6 is substituted with a methoxy group via nucleophilic aromatic substitution. Treatment of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine with sodium carbonate and methanol in acetonitrile at room temperature achieves 90% conversion to 6-methoxy-8-bromo-2-methylimidazo[1,2-b]pyridazine:
$$
\text{C}7\text{H}5\text{BrClN}3 + \text{CH}3\text{OH} \xrightarrow{\text{Na}2\text{CO}3} \text{C}8\text{H}8\text{BrN}_3\text{O} + \text{HCl}
$$
Critical factors include:
- Solvent Polarity : Acetonitrile enhances nucleophilicity of methoxide.
- Base Strength : Sodium carbonate neutralizes HCl byproduct, driving equilibrium toward substitution.
Suzuki-Miyaura Coupling for Aryl Functionalization
The 8-bromo substituent is replaced with a phenyl group via palladium-catalyzed cross-coupling. A representative protocol uses:
| Component | Quantity |
|---|---|
| 8-Bromo-6-methoxyimidazo[1,2-b]pyridazine | 200 mg (0.82 mmol) |
| Phenylboronic acid | 1.2 equiv |
| Pd(dppf)Cl₂ | 10 mol% |
| K₂CO₃ | 2.5 equiv |
| Solvent | Dioxane/H₂O (4:1) |
Heating at 90°C for 48 hours under nitrogen affords 6-methoxy-2-methyl-8-phenylimidazo[1,2-b]pyridazine (72% yield).
Nitration and Reduction to Aniline
Nitration of the phenyl ring introduces a nitro group at the meta position using fuming HNO₃ in H₂SO₄ at 0°C. Subsequent reduction with hydrogen gas (1 atm) and 10% Pd/C in ethanol yields 3-aminophenyl-6-methoxyimidazo[1,2-b]pyridazine.
Amide Bond Formation
The final step couples 2-ethylbutanoyl chloride with 3-aminophenyl-6-methoxyimidazo[1,2-b]pyridazine. Conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
The acyl chloride is added dropwise to a stirred solution of the aniline derivative and triethylamine, yielding 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide (85% yield after recrystallization).
Analytical Characterization
HPLC-MS : m/z 408.2 [M+H]⁺ (calculated 407.5).
¹H-NMR (CDCl₃) : δ 8.72 (s, 1H, imidazo-H), 8.15 (d, J=8.4 Hz, 1H, aryl-H), 7.89 (s, 1H, NH), 7.62–7.58 (m, 2H, aryl-H), 4.12 (s, 3H, OCH₃), 2.51 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.98–1.92 (m, 2H, CH₂), 1.34 (t, J=7.2 Hz, 3H, CH₃).
Challenges and Optimization
- Regioselectivity in Cyclocondensation : Competing formation of 6,8-dichloro vs. 8-bromo-6-chloro derivatives necessitates careful control of stoichiometry and temperature.
- Amine Protection : Use of Boc groups during nitration prevents undesired side reactions.
- Catalyst Loading : Reducing Pd(dppf)Cl₂ to 5 mol% maintains coupling efficiency while lowering costs.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced to its corresponding dihydro derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH4 (sodium borohydride).
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
The imidazo[1,2-b]pyridazine core is shared among several bioactive compounds. Key analogs include:
YPC-21440 and YPC-21817 (Pan-Pim Kinase Inhibitors): These compounds, developed by Yakult Honsha, feature a (Z)-5-([3-aryl]methylene)thiazolidine-2,4-dione moiety linked to the imidazo[1,2-b]pyridazine core . Substituents on the aryl group include piperazine derivatives (e.g., 4-methylpiperazin-1-yl, 4-ethylpiperazin-1-yl) and fluorophenyl groups.
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide: This compound substitutes the butanamide group with a fluorinated benzamide. Key Difference: The trifluoromethyl and difluoro substituents likely enhance metabolic stability and binding affinity compared to the non-fluorinated butanamide in the target compound .
Physicochemical Properties
Research Findings and Implications
Synthesis Challenges : The Yakult compounds required multi-step synthesis with piperazine and thiazolidinedione functionalization, suggesting that this compound’s simpler structure may offer easier scalability .
Thermodynamic Stability : Quantum chemical studies on imidazo[1,2-a]pyrimidine analogs (e.g., work by Mohamed Azzouzi et al.) highlight the role of methoxy groups in stabilizing aromatic systems via resonance, a property shared by the target compound’s 6-methoxy group .
Druglikeness : The target compound’s moderate logP aligns with Lipinski’s rule of five, whereas YPC-21440’s higher molecular weight and lipophilicity may limit oral bioavailability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 6-methoxy group into imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : The 6-methoxy group can be introduced via nucleophilic substitution of a chloro precursor. For example, compound 75 in was synthesized by reacting a 6-chloroimidazo[1,2-b]pyridazine intermediate with sodium methoxide (NaOCH₃) at 70°C, followed by purification via silica gel chromatography and freeze-drying. Key parameters include temperature control (70°C), reaction time (2–3 hours), and solvent selection (methanol/water). HPLC analysis confirmed >99% purity, with retention times between 12.0–13.9 minutes using a C18 column .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine 1H NMR (to confirm substituent positions and integration ratios) with HPLC for purity assessment. For instance, in , analogs with methoxy groups showed distinct NMR peaks for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). HPLC conditions: C18 column, acetonitrile/water gradient (60:40 to 90:10), flow rate 1 mL/min, UV detection at 254 nm. Purity ≥96.6% is achievable with optimized silica gel chromatography (hexane/ethyl acetate eluent) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize kinase inhibition assays if targeting oncological pathways. highlights a related imidazo[1,2-b]pyridazine derivative (nuvisertib) as a serine/threonine kinase inhibitor. Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. For cytotoxicity, employ MTT assays on cancer cell lines (IC₅₀ determination) and counter-screen on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structural modifications resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetic (PK) properties. Use metabolic stability assays (e.g., liver microsomes) to identify metabolic hotspots. For example, ’s compound CT-721 (a Bcr-Abl inhibitor) required PK optimization via logP adjustments (target 2–4) to enhance bioavailability. Introduce fluorine atoms or cyclopropyl groups (see ) to block CYP450-mediated oxidation. Validate with LC-MS/MS plasma profiling in rodent models .
Q. What computational tools aid in predicting target engagement and off-target risks for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against conserved kinase domains (e.g., ATP-binding sites). ’s nuvisertib showed high affinity for MAPK pathways. Cross-validate with proteome-wide pharmacophore screening (e.g., Pharmit) to prioritize off-targets. Experimentally, use thermal shift assays (TSA) to quantify target binding and SPR for kinetic analysis (ka/kd) .
Q. How do crystallographic studies inform the design of analogs with improved selectivity?
- Methodological Answer : Solve the co-crystal structure of the compound bound to its target (e.g., kinase). ’s patent describes crystalline forms of imidazo[1,2-b]pyridazine derivatives for structural analysis. Use X-ray diffraction (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with hinge regions). For example, a methoxy group at position 6 (as in the target compound) may occupy a hydrophobic pocket, reducing off-target binding. Modify substituents to enhance shape complementarity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Standardize reaction conditions using Design of Experiments (DoE) . For the methoxy substitution step ( ), critical factors include NaOCH₃ stoichiometry (1.2–1.5 eq), solvent ratio (MeOH:H₂O = 3:1), and heating rate (2°C/min). Implement in-process controls (IPC) via FTIR to monitor chloro→methoxy conversion. Use preparative HPLC (C18, isocratic elution) for final purification, ensuring ≤0.5% impurity variance across batches .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer : Cross-examine assay conditions. For example, notes that imidazo[1,2-b]pyridazine derivatives showed variable photosynthetic inhibition due to chlorophyll content differences in Chlorella vulgaris. Replicate assays under standardized light intensity (e.g., 100 µE/m²/s) and chloroplast preparation protocols. Use orthogonal assays (e.g., oxygen evolution vs. fluorescence quenching) to confirm mechanism .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
